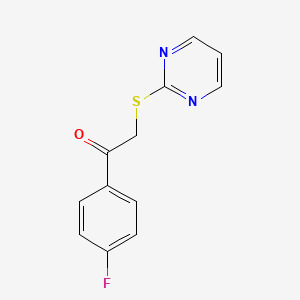
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is a chemical compound that features a fluorophenyl group and a pyrimidinylsulfanyl group attached to an ethanone backbone. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by reacting 4-fluorobenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Formation of the Pyrimidinylsulfanyl Intermediate: This involves the reaction of pyrimidine-2-thiol with a suitable reagent to form the pyrimidinylsulfanyl intermediate.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the pyrimidinylsulfanyl intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- 1-(4-Bromophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- 1-(4-Methylphenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H9FN2OS |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H9FN2OS/c13-10-4-2-9(3-5-10)11(16)8-17-12-14-6-1-7-15-12/h1-7H,8H2 |
Clave InChI |
IVLYFNWUPQJHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SCC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)
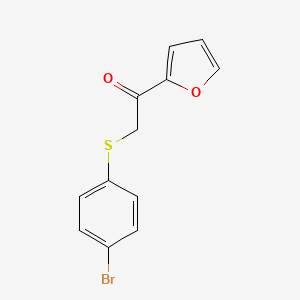


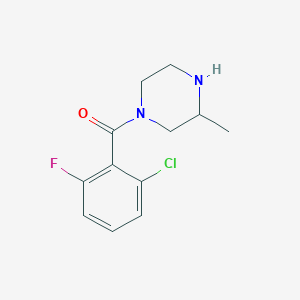
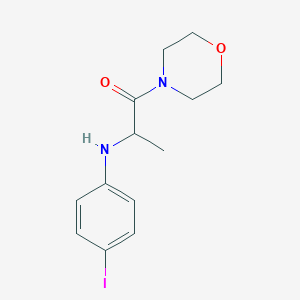
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
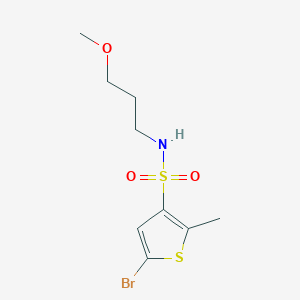
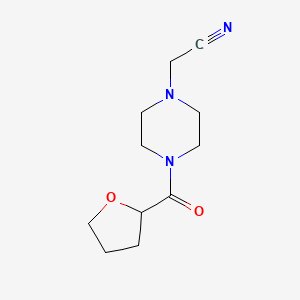
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
